Tosyl cyanide
Overview
Description
Tosyl cyanide is a versatile reagent in organic synthesis, known for its applications in cyanation and sulfonylation reactions. It is particularly useful due to its ability to add cyanide groups to various substrates, which can be further transformed into a wide range of functional groups, making it a valuable tool in pharmaceutical chemistry and material science.
Synthesis Analysis
The synthesis of tosyl cyanide derivatives can be achieved through various methods. A novel protocol for the synthesis of α-aryl nitriles has been developed using copper-catalyzed cyanation of N-tosylhydrazones with thiocyanate salt as the cyanide source. This method is convenient and employs readily available substrates and low-toxicity thiocyanate salts, demonstrating a broad substrate scope .
Molecular Structure Analysis
The molecular structure of tosyl cyanide allows it to participate in a range of chemical reactions. Its structure is activated by titanium(IV) chloride to generate a tolylsulfinyl chloride equivalent, which adds to alkenes to provide β-chlorosulfoxides. These chlorides can be hydrolyzed to β-hydroxysulfoxides in a stereocontrolled manner .
Chemical Reactions Analysis
Tosyl cyanide is known for its ability to undergo free radical addition to unsaturated hydrocarbons. This addition is regio- and stereoselective, and can lead to intramolecular cyclization and ring cleavage in certain substrates . Additionally, tosyl cyanide can participate in water-mediated radical C-H tosylation of alkenes, where it forms vinyl sulfone through a sequence of radical additions and eliminations . Diels-Alder cycloadditions with dienes result in the formation of 2-tosylpyridines and 3,6-dihydro-2-pyridones, showcasing its versatility in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tosyl cyanide derivatives are influenced by their molecular structure. For instance, the fluorescent properties of bis-intercalating asymmetric cyanine dyes, which are derivatives of tosyl cyanide, are significantly enhanced when they form complexes with double-stranded DNA. These complexes are stable and can be used for sensitive detection and quantitation in gel electrophoresis . The photocatalytic transformations of tosyl cyanide are conducted under mild conditions, which is advantageous for various radical-involved transformations .
Scientific Research Applications
Radical Addition to Unsaturated Hydrocarbons Tosyl cyanide is used in the regio- and stereoselective addition to unsaturated hydrocarbons. This includes reactions with alkenes, dienes, and 1-hexyne, where it can promote intramolecular cyclization and ring cleavage in certain reactions (Fang & Chen, 1987).
Sulfinylation of Alkenes The activation of tosyl cyanide by titanium(IV) chloride generates a tolylsulfinyl chloride equivalent. This adds stereo- and regio-specifically to alkenes, leading to the formation of β-chlorosulfoxides. These chlorides can be hydrolyzed on silica gel to yield β-hydroxysulfoxides (Morgan, Mccague, & Whiting, 1999).
Diels-Alder Cycloadditions Tosyl cyanide is used in Diels-Alder cycloadditions with dienes, leading to the formation of products like 2-tosylpyridines and 3,6-dihydro-2-pyridones. This process involves mild conditions and can form complex structures (Jagt & Vanleuse.Am, 1973).
Homo-Diels-Alder Cycloaddition Reactions When reacted with norbornadiene, tosyl cyanide can form tetracyclic lactams and other derivatives through a [2 + 2 + 2]-cycloaddition (Homo-Diels-Alder reaction) and homo-conjugate 1,4-addition reactions. The reaction products' structures and stereochemistry are confirmed using NMR spectroscopy (Jagt & Leusen, 1977).
Water-Mediated Radical C-H Tosylation of Alkenes In the presence of water, tosyl cyanide can initiate tosylation of alkenes. The process involves in situ formation of sulfinyl sulfone, followed by a sequence of radical additions to yield vinyl sulfone (Hu et al., 2023).
Synthesis of β-Sulfonyl Nitriles via Organophotoredox Catalysis Tosyl cyanide is used in the group transfer radical addition of olefins through visible light-induced organophotoredox catalysis, enabling the synthesis of β-sulfonyl nitriles under metal-free and redox-neutral conditions (Sun et al., 2018).
Palladium-Catalyzed Cyanation of Quinazoline-4-tosylates Tosyl cyanide is integral in the palladium-catalyzed cyanation of quinazoline-4-tosylates, leading to the production of 4-CN-functionalized quinazolines, which have potential biological and pharmaceutical applications (Zhao et al., 2013).
Safety And Hazards
Future Directions
Recent research has focused on the photocatalytic transformations of Tosyl cyanide, which are generally conducted under mild conditions . These transformations involve radical-involved transformations of Tosyl cyanide via photo-induced cyanation or sulfonylcyanation . This area of research is promising and may lead to new applications and methods in organic synthesis .
properties
IUPAC Name |
(4-methylphenyl)sulfonylformonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIMGVUGJVFQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172685 | |
Record name | p-Toluenesulphonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl cyanide | |
CAS RN |
19158-51-1 | |
Record name | 4-Methylbenzenesulfonyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19158-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulphonyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019158511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulphonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-toluenesulphonyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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